
4-Chlorobenzyl benzoate
説明
4-Chlorobenzyl benzoate is a chemical compound with the formula C14H11ClO2 . It has a molecular weight of 246.69 .
Synthesis Analysis
4-Chlorobenzyl benzoate can be synthesized from the reaction between 4-chlorobenzyl chloride and sodium benzoate in the presence of tri-n-butylamine (catalyst) . It can also be obtained by reacting sodium benzoate and 4-chlorotoluene . Another method involves the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of 4-Chlorobenzyl benzoate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C14H11ClO2/c15-13-8-6-11(7-9-13)10-17-14(16)12-4-2-1-3-5-12/h1-9H,10H2 .Chemical Reactions Analysis
One of the known reactions involving 4-Chlorobenzyl benzoate is its oxidation to 4-chlorobenzoic acid . In the case of primary alcohols, oxidation with hypochlorite allows carboxylic acids to be obtained if an excess is used, since the reaction proceeds through an aldehyde which is subsequently oxidized to acid .Physical And Chemical Properties Analysis
4-Chlorobenzyl benzoate has a molecular weight of 246.69 . The IUPAC Standard InChI is InChI=1S/C14H11ClO2/c15-13-8-6-11(7-9-13)10-17-14(16)12-4-2-1-3-5-12/h1-9H,10H2 .科学的研究の応用
1. Kinetic Studies and Process Development
4-Chlorobenzyl benzoate is involved in the conversion of benzyl chlorides to corresponding alcohols via benzoates. A study by S. R. J. and S. B. Sawant (2000) in Organic Process Research & Development investigated the esterification reaction of 4-chlorobenzyl chloride with aqueous sodium benzoate. This research highlights the process development aspects, including kinetics, catalyst loading, and temperature effects (S. R. J. and S. B. Sawant, 2000).
2. Chemotaxis in Pseudomonas Putida
In the context of microbiology, 4-chlorobenzoate, closely related to 4-chlorobenzyl benzoate, is known to be a chemoattractant for Pseudomonas putida. This finding by Harwood et al. (1990) suggests that these compounds can influence microbial movement, possibly affecting environmental remediation processes (Harwood, Parales, & Dispensa, 1990).
3. Microbial Degradation and Environmental Remediation
Marks et al. (1984) identified that a strain of Arthrobacter sp. can utilize 4-chlorobenzoate, closely related to 4-chlorobenzyl benzoate, as a sole carbon and energy source. This organism's ability to dehalogenate and degrade such compounds is significant for environmental remediation, especially in dealing with pollutants in wastewater or soil (Marks, Smith, & Quirk, 1984).
4. Synthesis of Pharmaceutical Compounds
In pharmaceutical research, derivatives of 4-chlorobenzyl benzoate-like structures have been synthesized for their potential medical applications. For instance, Chen et al. (2008) synthesized ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate and evaluated its antiplatelet activity. Such research demonstrates the compound's relevance in developing new therapeutic agents (Chen et al., 2008).
5. Antibacterial Properties
Krátký et al. (2013) investigated the antibacterial activity of salicylanilide 4-(trifluoromethyl)benzoates, which are structurally related to 4-chlorobenzyl benzoate. This study highlights the potential of such compounds in addressing bacterial infections, including drug-resistant strains (Krátký, Vinšová, Novotná, Mandíková, Trejtnar, & Stolaříková, 2013).
6. Liquid Crystalline
BehaviorResearch on azobenzene derivatives, which include compounds like 4-chlorobenzyl benzoate, has revealed interesting liquid-crystalline properties. Podruczna et al. (2014) explored the synthesis and liquid-crystalline characterisation of azobenzene derivatives, showing the significance of these compounds in materials science, particularly for their potential applications in liquid crystal displays and other optical devices (Podruczna, Hofmanska, Niezgoda, Pociecha, & Galewski, 2014).
作用機序
Mode of Action
It’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the bacterial hydrolytic dehalogenation of 4-chlorobenzoate, a related compound, is a coenzyme a (coa)-activation-type catabolic pathway . This pathway is part of the microbial mineralization of chlorinated aromatic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of atomic chlorine in the environment can react with natural products to form potentially carcinogenic compounds .
特性
IUPAC Name |
(4-chlorophenyl)methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-8-6-11(7-9-13)10-17-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLTXMAKDGVKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275733 | |
| Record name | 4-Chlorobenzyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20386-93-0 | |
| Record name | NSC408869 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorobenzyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



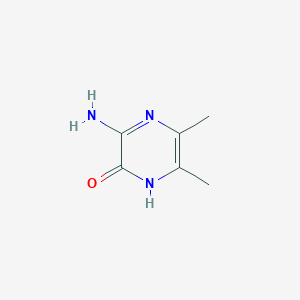
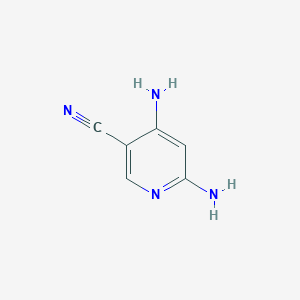
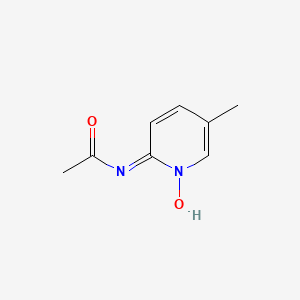
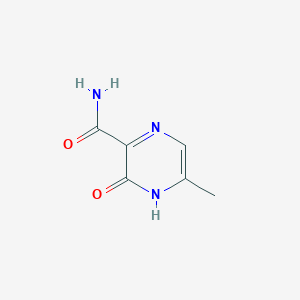
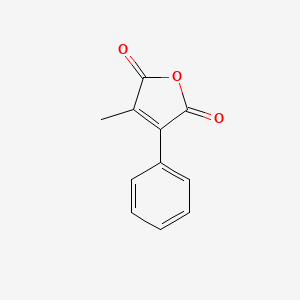
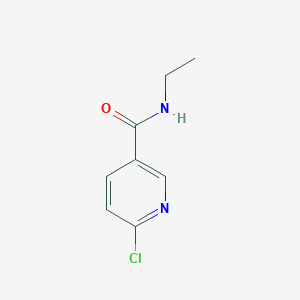
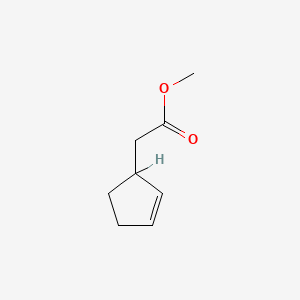
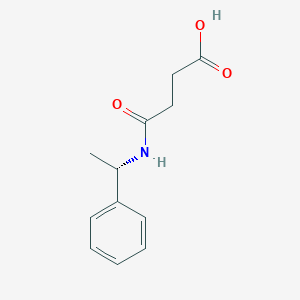
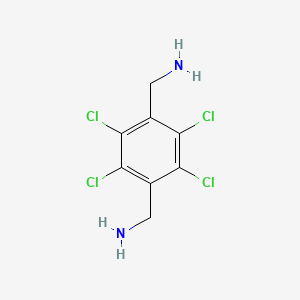

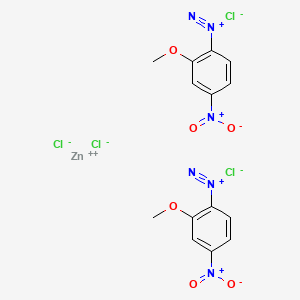
![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B1595886.png)

